N-(6-ACETAMIDO-13-BENZOTHIAZOL-2-YL)-2-IODOBENZAMIDE
Overview
Description
N-(6-Acetamido-13-benzothiazol-2-yl)-2-iodobenzamide: is a complex organic compound that features a benzothiazole ring system, an acetamido group, and an iodinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Acetamido-13-benzothiazol-2-yl)-2-iodobenzamide typically involves multi-step organic reactions. One common approach is:
Formation of Benzothiazole Ring: Starting with a suitable aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with sulfur and an oxidizing agent.
Iodination: The iodination of the benzamide moiety is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-Acetamido-13-benzothiazol-2-yl)-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide, thiourea, or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the iodine atom with an amine can yield an amide derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
N-(6-Acetamido-13-benzothiazol-2-yl)-2-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole ring system.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-Acetamido-13-benzothiazol-2-yl)-2-iodobenzamide depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, altering their function. The benzothiazole ring system can intercalate with DNA, while the acetamido group may form hydrogen bonds with target molecules. The iodinated benzamide moiety can enhance the compound’s ability to penetrate cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-(6-Acetamido-13-benzothiazol-2-yl)butanamide: Similar structure but with a butanamide group instead of an iodinated benzamide.
N-(6-Acetamido-13-benzothiazol-2-yl)benzenesulfonamide: Contains a sulfonamide group instead of an iodinated benzamide.
N-(6-Acetamido-13-benzothiazol-2-yl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
N-(6-Acetamido-13-benzothiazol-2-yl)-2-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodinated benzamide moiety can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12IN3O2S/c1-9(21)18-10-6-7-13-14(8-10)23-16(19-13)20-15(22)11-4-2-3-5-12(11)17/h2-8H,1H3,(H,18,21)(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWUHDYZKMKLKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12IN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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